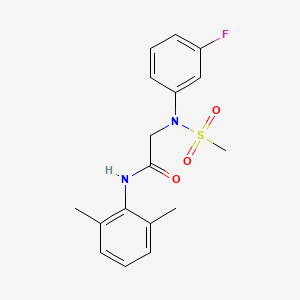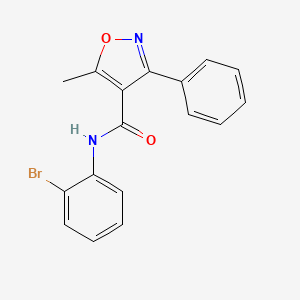![molecular formula C16H16BrNO4 B3545150 3,3'-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B3545150.png)
3,3'-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid
Descripción general
Descripción
3,3’-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a bromophenyl group and two propanoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of Propanoic Acid Groups: The propanoic acid groups can be introduced through a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 3,3’-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups such as methoxy or cyano groups.
Aplicaciones Científicas De Investigación
3,3’-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the propanoic acid groups can enhance solubility and bioavailability. The compound’s effects are mediated through modulation of signaling pathways and inhibition of key enzymes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: A halogenated aromatic compound used in the synthesis of covalent aromatic frameworks.
3-(4-bromophenyl)propanoic acid: A simpler analog with a single propanoic acid group.
Uniqueness
3,3’-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid is unique due to its combination of a pyrrole ring, bromophenyl group, and two propanoic acid groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2-carboxyethyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c17-12-3-1-11(2-4-12)14-7-5-13(6-8-15(19)20)18(14)10-9-16(21)22/h1-5,7H,6,8-10H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIWWZBEUXLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2CCC(=O)O)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545074.png)
![4-ethyl-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3545079.png)
![3-chloro-4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3545083.png)
![N-[4-(acetylamino)phenyl]-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3545085.png)

![2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B3545105.png)
![2-(2-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide](/img/structure/B3545111.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545131.png)
![N~2~-(2,3-dimethylphenyl)-N-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3545135.png)
![(4E)-1-(4-bromophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B3545140.png)
![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545153.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B3545159.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3545161.png)
